2-羟乙基 2-乙氧基羰基硫代-2-甲基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to the analysis of the compound . For instance, the preparation of methyl 2-arylpropanoates involves the treatment of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride, which suggests a potential route for synthesizing related ester compounds . Additionally, the synthesis of 4-hydroxyalk-2-enoates via sulfinyl-Knoevenagel reaction indicates the versatility of sulfanylacetate derivatives in organic synthesis . The reactions of methyl amino propenoates with heteroarylhydrazines also provide insight into the reactivity of similar ethoxycarbonyl compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of sulfuryl chloride and amides or weak bases to afford methyl 2-arylpropanoates, which upon hydrolysis yield acids with pharmaceutical relevance . The sulfinyl-Knoevenagel reaction is another synthetic approach that utilizes alkyl 2-(2-benzothiazolylsulfinyl)acetates to produce 4-hydroxyalk-2-enoates, which are important in the synthesis of biologically active compounds . These methods could potentially be adapted for the synthesis of "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate" is not directly analyzed in the papers, the structure of related compounds such as methyl 2-arylpropanoates and 4-hydroxyalk-2-enoates are discussed. These compounds feature aryl and alkene groups, respectively, which are common functional groups in organic chemistry . The stereochemistry of these compounds is also of interest, as the aryl migration in the synthesis of methyl 2-arylpropanoates occurs with complete inversion of configuration .

Chemical Reactions Analysis

The papers describe various chemical reactions involving compounds with functional groups that might be present in "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate". For example, the sulfinyl-Knoevenagel reaction is used to synthesize 4-hydroxyalk-2-enoates, which could be related to the enoate structure of the compound . Additionally, the reaction of methyl amino propenoates with heteroarylhydrazines leads to the formation of hydrazonopropanoates and phenylpyrazoles, indicating the reactivity of such compounds towards nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate" are not detailed in the provided papers. However, the properties of similar compounds, such as methyl 2-arylpropanoates and 4-hydroxyalk-2-enoates, can be inferred. These compounds are likely to have distinct spectroscopic characteristics due to their functional groups, and their physical properties such as melting points, boiling points, and solubilities would be influenced by their molecular structures . The optically active 4-hydroxyalk-2-enoates obtained from the sulfinyl-Knoevenagel reaction also highlight the importance of chirality in the physical properties of these compounds .

科学研究应用

合成和化学反应

- 开发了一种高效的合成工艺,用于相关化合物氯甲基 2-乙氧基-2-甲基丙酸酯,包括乙醇解、亚硫酸氢钠吹扫以及硫代甲基酯转化为氯甲基酯 (Ragan et al., 2010)。

- 一项关于氮氧化物介导的光聚合的研究引入了一种带有生色团的烷氧胺化合物,用于在紫外线照射下生成烷基和氮氧化物自由基,这可能与所讨论的化合物有关 (Guillaneuf et al., 2010)。

- 关于硫酸和有机单体酸催化的单-和聚(乙二醇)甲基丙烯酸酯的酸催化水解的研究具有相关性,因为它们的结构与 2-羟乙基 2-乙氧基羰基硫代-2-甲基丙酸酯相似 (Orekhov et al., 2018)。

催化和聚合过程

- 关于酸性离子交换树脂的形态特性对 ETBE 和 TAEE 液相合成同时进行的催化活性依赖性的研究提供了对与 2-羟乙基 2-乙氧基羰基硫代-2-甲基丙酸酯类似的化合物的催化过程的见解 (Soto et al., 2018)。

- 一项专注于甲基丙烯酸 2-羟乙酯 (HEMA)/2-丙烯酰胺-2-甲基丙烷磺酸 (AMPS) 共聚反应的聚合研究提供了见解,这些见解可能与 2-羟乙基 2-乙氧基羰基硫代-2-甲基丙酸酯在类似情况下的行为有关 (Aguilar et al., 2002)。

环境和生物医学应用

- 使用基于丙烯酸 2-羟乙酯 (HEA) 和 2-丙烯酰胺-2-甲基丙烷磺酸 (AMPS) 的新型共聚物水凝胶从废水中去除重金属离子,提供了对与 2-羟乙基 2-乙氧基羰基硫代-2-甲基丙酸酯在结构上相关的化合物的潜在环境应用的见解 (Li et al., 2013)。

属性

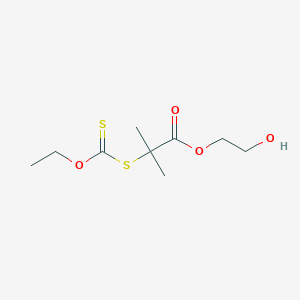

IUPAC Name |

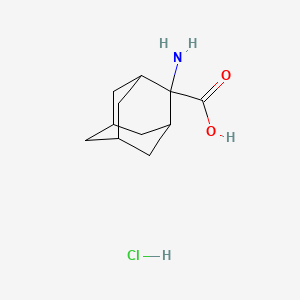

2-hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4S2/c1-4-12-8(14)15-9(2,3)7(11)13-6-5-10/h10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVBHFVZXYGZAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SC(C)(C)C(=O)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)methyl]-2-[[2-oxidanylidene-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]ethanamide](/img/structure/B3006366.png)

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3006369.png)

![3-cyclopentyl-7-[(2,5-difluorobenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3006373.png)

![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3006382.png)

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)

![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)